molecular formula C10H14ClN3O B1476856 4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine CAS No. 2098123-83-0

4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine

Cat. No.: B1476856
CAS No.: 2098123-83-0
M. Wt: 227.69 g/mol
InChI Key: JAGKCZDEONWFGF-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C10H14ClN3O and its molecular weight is 227.69 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s pyrrolidine ring is known for its ability to explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This structural feature allows this compound to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular behavior, including alterations in cell cycle progression and apoptosis . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The pyrrolidine ring’s stereogenicity plays a vital role in determining the binding mode to enantioselective proteins, which can result in different biological outcomes . Understanding these interactions is essential for elucidating the compound’s mechanism of action and its potential therapeutic benefits.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound’s activity can vary depending on the duration of exposure and the specific conditions of the experimental setup . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses can lead to toxic or adverse effects. Understanding the dosage-response relationship is crucial for determining the compound’s safety and efficacy in preclinical studies . Threshold effects and potential toxicity must be carefully evaluated to ensure the compound’s safe use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, affecting the compound’s overall activity and function . Understanding the metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential impact on metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments . These interactions are important for understanding the compound’s pharmacokinetics and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and its potential impact on cellular processes.

Biological Activity

4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a chloro group and a pyrrolidinyl moiety, contribute to its biological activity, making it a subject of interest in drug development and biochemical research.

Chemical Structure and Properties

The compound's molecular formula is C10H13ClN2OC_{10}H_{13}ClN_2O with a molecular weight of 216.68 g/mol. The presence of the methoxymethyl group enhances its lipophilicity, which can facilitate membrane permeability and biological interactions.

Research indicates that this compound exhibits various biological activities, primarily through enzyme inhibition and receptor modulation. Its structural similarity to other pyrimidine-based compounds allows it to interact with multiple biological targets.

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, it may act as an inhibitor of myeloperoxidase (MPO), which is implicated in autoimmune disorders and inflammation .
  • Antiviral Activity : Preliminary studies suggest that similar pyrimidine derivatives have shown antiviral properties, potentially making this compound a candidate for further antiviral drug development .
  • Antitumor Potential : Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines by targeting folate metabolism pathways . This suggests a potential for this compound in oncology.

Case Studies

Several studies have evaluated the biological activity of pyrimidine derivatives, providing insights into the potential applications of this compound:

  • Study on MPO Inhibition : A study demonstrated that compounds structurally related to this compound exhibited time-dependent inhibition of MPO activity, suggesting that this compound may also possess similar inhibitory properties .
  • Antitumor Activity : Research on pyrrolo[2,3-d]pyrimidine derivatives revealed potent antiproliferative effects against tumor cells, indicating that structural modifications could enhance efficacy against specific cancer types .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundPotential MPO inhibitor; antiviral properties
N1-substituted 6-arylthiouracilsSelective MPO inhibitors
Pyrrolo[2,3-d]pyrimidine antifolatesAntiproliferative against cancer cells
CGP 28238Anti-inflammatory and analgesic activity

Properties

IUPAC Name

4-chloro-6-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-15-6-8-3-2-4-14(8)10-5-9(11)12-7-13-10/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGKCZDEONWFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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